
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound that contains nitrogen, oxygen, and sulfur atoms within its structure This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitroaniline with carbon disulfide and a base, followed by cyclization with formaldehyde. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thione group can be oxidized to a sulfoxide or sulfone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted benzoxazines.
Wissenschaftliche Forschungsanwendungen
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the thione group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,3-Benzoxazine-2,4(3H)-dione: Known for its hydrolysis reactions and potential as a prodrug.
4H-3,1-Benzothiazin-4-ones: Exhibits biological activities such as enzyme inhibition and antimicrobial properties.
3,4-Dihydro-2H-1,4-benzoxazine: Used in the synthesis of various pharmaceuticals and materials.
Uniqueness
8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one is unique due to the presence of both nitro and thione functionalities, which enhance its reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
23611-69-0 |
|---|---|
Molekularformel |
C8H4N2O4S |
Molekulargewicht |
224.20 g/mol |
IUPAC-Name |
8-nitro-2-sulfanylidene-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C8H4N2O4S/c11-7-4-2-1-3-5(10(12)13)6(4)14-8(15)9-7/h1-3H,(H,9,11,15) |
InChI-Schlüssel |
PMKOYZPSGYYYGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)
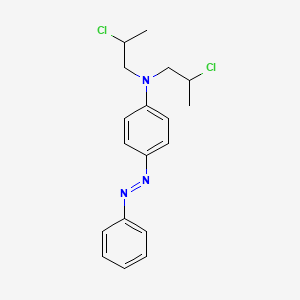
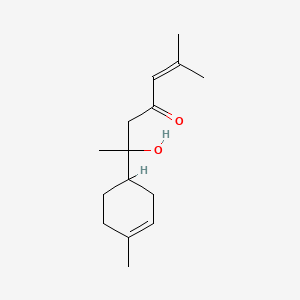
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)


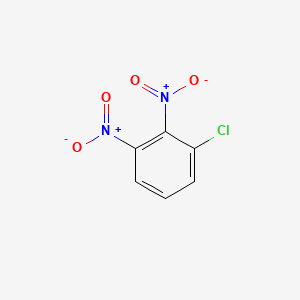
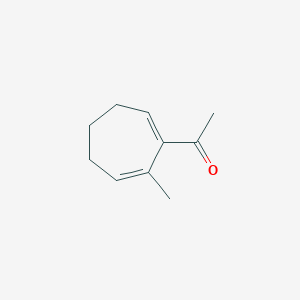
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

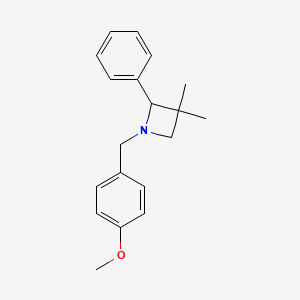
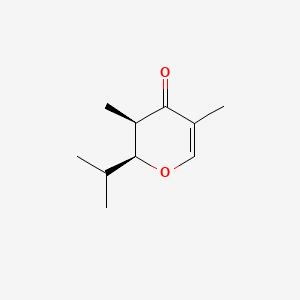
![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
